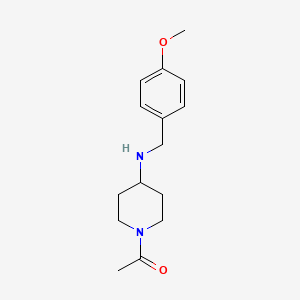

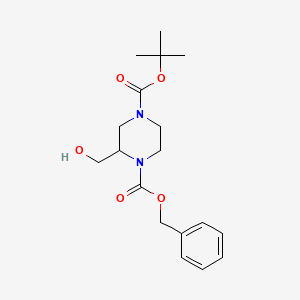

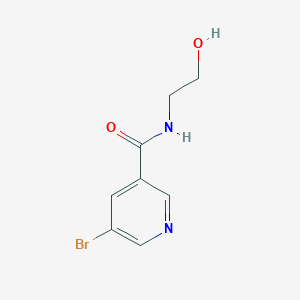

![molecular formula C8H7N3O2 B1290672 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-94-4](/img/structure/B1290672.png)

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule that has been studied for its potential in various pharmacological applications. It is part of a broader class of isoxazolopyridazinone derivatives that have been synthesized and evaluated for their biological activities, including as aldose reductase inhibitors and anti-inflammatory agents .

Synthesis Analysis

The synthesis of isoxazolopyridazinone derivatives involves several key steps, including cycloaddition reactions, condensations with hydrazine, and 1,3-dipolar cycloadditions. For instance, the cycloaddition of pyridine N-imine with alkynyl heterocycles has been shown to be an effective method for generating pyridazinone derivatives . Additionally, the reductive cleavage of isoxazolo[3,4-d]pyridazinones has been used as a synthetic approach to obtain various functionalized pyridazinones .

Molecular Structure Analysis

The molecular structure of isoxazolopyridazinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and the crystal packing of these compounds .

Chemical Reactions Analysis

Isoxazolopyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. For example, the lateral metalation of isoxazolo[3,4-d]pyridazinones has been explored to develop selective positive modulators of metabotropic glutamate receptors . The reductive cleavage of the isoxazole ring is another reaction that has been used to generate pyridazinone derivatives with different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridazinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets . The HOMO-LUMO energy gap and global reactivity descriptors have been determined to predict the chemical stability and reactivity of these compounds . Additionally, the compounds' solubility, lipophilicity, and potential for oral bioavailability are important factors in their pharmacological profile .

Mecanismo De Acción

Mode of Action

The mode of action of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one involves the exploitation of the 1,3-dipolar nature of N-arylsydnones . The compound is formed from hydrazones of 3-aryl-4-acetylsydnones via the Vilsmeier–Haack strategy . This involves a facile intramolecular nucleophilic addition followed by CO2 elimination under reflux or upon microwave irradiation .

Biochemical Pathways

The formation of the compound involves the vilsmeier–haack strategy, which is a well-known method for formylation and acylation of activated aromatic compounds .

Action Environment

The formation of the compound involves conditions such as reflux or microwave irradiation , suggesting that the compound’s synthesis and potentially its action may be influenced by specific environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyclopropyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-7-5(3-13-11-7)6(9-10-8)4-1-2-4/h3-4H,1-2H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAHTBIMJZUYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C3=NOC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237840 |

Source

|

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

CAS RN |

952182-94-4 |

Source

|

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

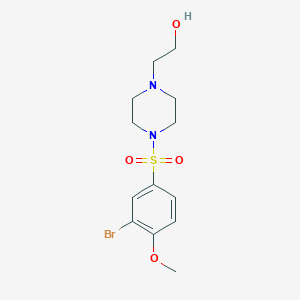

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)